Technical Whitepaper: Isotopic Labeling Strategies for 1,3-Bis(2-methoxyphenoxy)-2-propanol
Technical Whitepaper: Isotopic Labeling Strategies for 1,3-Bis(2-methoxyphenoxy)-2-propanol
Part 1: Executive Summary & Strategic Analysis
The Target Molecule
1,3-Bis(2-methoxyphenoxy)-2-propanol , commonly known as Guaifenesin Impurity B (EP/USP nomenclature) or the "Guaifenesin Dimer," is a critical process-related impurity formed during the industrial synthesis of Guaifenesin.[1][2]
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Chemical Formula: C₁₇H₂₀O₅[3]
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Molecular Weight (Unlabeled): 304.34 g/mol [3]
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Role in Pharma: Its quantification is mandatory in API release testing. To achieve high precision in LC-MS/MS assays, a deuterated internal standard (SIL-IS) is required to compensate for matrix effects and ionization variability.
Retrosynthetic Logic & Labeling Strategy
To synthesize a robust SIL-IS, the placement of deuterium atoms is critical. We must ensure the label is metabolically stable and non-exchangeable (i.e., not on hydroxyl groups).
Route Selection: The Backbone Labeling Approach While one could use deuterated guaiacol (ring labeling), the most efficient and cost-effective strategy involves using Epichlorohydrin-d5 .
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Precursor: Epichlorohydrin-d5 (CAS 69533-54-6).[4]
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Advantage: Introduces 5 deuterium atoms into the central propyl linker.
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Mass Shift: +5 Da (M+5). This provides a clean mass spectral window, avoiding interference from the natural isotopic envelope (M+1, M+2) of the analyte.
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Stability: The C-D bonds on the aliphatic chain are highly stable compared to aromatic protons which can sometimes undergo exchange under acidic/catalytic conditions.
Retrosynthetic Pathway Diagram
Figure 1: Retrosynthetic breakdown showing the convergence of two Guaiacol units on a deuterated three-carbon backbone.
Part 2: Detailed Synthesis Protocol
Materials & Reagents
| Reagent | CAS No.[3][4] | Equivalents | Role |
| Epichlorohydrin-d5 | 69533-54-6 | 1.0 | Deuterated Electrophile |
| Guaiacol (2-Methoxyphenol) | 90-05-1 | 2.5 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 3.0 | Base (Acid Scavenger) |
| Tetrabutylammonium Bromide | 1643-19-2 | 0.05 | Phase Transfer Catalyst (PTC) |
| Ethanol / Water | N/A | Solvent | Reaction Medium |
Experimental Procedure
This protocol utilizes a "one-pot" double nucleophilic substitution driven by Phase Transfer Catalysis (PTC) to favor the dimer formation over the monomer (Guaifenesin).
Step 1: Nucleophile Activation
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In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, charge Guaiacol (2.5 eq, excess).
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Add Ethanol/Water (1:1 v/v) solvent mixture (10 volumes relative to Guaiacol).
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Add Potassium Carbonate (3.0 eq).
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Stir at room temperature for 30 minutes. Mechanism: This deprotonates the phenol to form the more nucleophilic phenoxide anion.
Step 2: Coupling Reaction
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Add Tetrabutylammonium Bromide (TBAB) (5 mol%).
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Dropwise add Epichlorohydrin-d5 (1.0 eq) over 20 minutes. Note: Slow addition controls the exotherm.
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Heat the reaction mixture to Reflux (approx. 80-85°C) .
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Maintain reflux for 12–16 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) or HPLC.[5] The monomer (Guaifenesin-d5) will form first, followed by conversion to the dimer.
Step 3: Workup
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Cool the mixture to room temperature.
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Evaporate the bulk Ethanol under reduced pressure.
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Dilute the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate .
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Wash the organic layer with:
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1M NaOH (2x) to remove unreacted Guaiacol.
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Water (1x).
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Brine (1x).
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Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄).[6]
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Filter and concentrate in vacuo to yield the crude oil.
Step 4: Purification
The crude product will contain trace monomer (Guaifenesin-d5).
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Recrystallization: Dissolve the crude solid in hot Isopropanol (IPA) .
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Allow to cool slowly to room temperature, then refrigerate at 4°C.
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Filter the white crystalline solid.
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Yield Expectation: 60-75% (based on Epichlorohydrin-d5).
Synthesis Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis of the deuterated dimer.
Part 3: Validation & Characterization (Self-Validating System)
To ensure the trustworthiness of the standard, the following analytical criteria must be met.
Mass Spectrometry (LC-MS)
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Theory: The target molecule has 5 deuterium atoms replacing hydrogen on the propyl chain.
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Expected Result:
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Unlabeled [M+H]+: 305.14 m/z
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Deuterated [M+H]+: 310.17 m/z (+5 Da shift).
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Absence of M+0: The spectra should show <0.5% of unlabeled material to ensure isotopic purity.
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Proton NMR (1H-NMR)
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Solvent: CDCl₃
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Diagnostic Signals:
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Aromatic Protons: Multiplets at 6.8–7.0 ppm (8H) – Remains unchanged.
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Methoxy Protons: Singlet at ~3.85 ppm (6H) – Remains unchanged.
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Backbone Protons: In the non-deuterated molecule, signals appear at 4.0–4.3 ppm (CH2) and ~4.4 ppm (CH). In the d5-analog, these signals effectively disappear (or appear as very weak, broad residuals depending on D-enrichment).
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Validation Check: Integration of the backbone region should be < 1% relative to the methoxy signal.
Reaction Mechanism Logic
The reaction proceeds via a regioselective ring-opening/ring-closing sequence .
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First Attack: Guaiacol phenoxide attacks the primary carbon of Epichlorohydrin-d5 (SN2), opening the epoxide.
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Epoxide Re-formation: The resulting chlorohydrin intermediate undergoes intramolecular displacement of chloride (under basic conditions) to form a new epoxide intermediate (Guaifenesin epoxide).
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Second Attack: A second Guaiacol phenoxide molecule attacks the new epoxide, locking the structure into the symmetrical dimer. Use of excess Guaiacol (2.5 eq) drives the kinetics toward the second attack, minimizing the mono-substituted Guaifenesin impurity.
References
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European Directorate for the Quality of Medicines (EDQM).Guaifenesin: Impurity B. European Pharmacopoeia Reference Standards.
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(Search: Guaifenesin Impurity B)
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Sigma-Aldrich (Merck).
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Ren, Y., et al. (2011).Process for preparing guaiacol glycidyl ether. World Intellectual Property Organization, WO2011113228A1. (Describes the base-catalyzed coupling of guaiacol and epichlorohydrin).
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Cambridge Isotope Laboratories.Stable Isotope Labeling: Epichlorohydrin (D5, 98%).
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PubChem. Compound Summary: 1,3-Bis(2-methoxyphenoxy)-2-propanol.[7] National Library of Medicine.
Sources
- 1. 1,3-Bis(2-methoxyphenoxy)-2-propanol | 16929-60-5 [chemicalbook.com]
- 2. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. japsonline.com [japsonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669 - PubChem [pubchem.ncbi.nlm.nih.gov]
